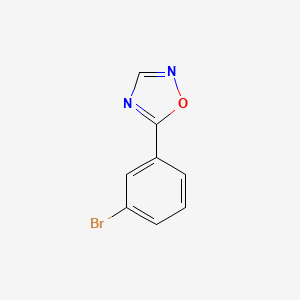

5-(3-Bromophenyl)-1,2,4-oxadiazole

描述

5-(3-Bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a bromophenyl group attached to an oxadiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable building block in the synthesis of more complex compounds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis and reduce the formation of by-products.

化学反应分析

Types of Reactions: 5-(3-Bromophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

Substitution Reactions: Yield substituted oxadiazoles with various functional groups.

Oxidation Reactions: Produce oxidized derivatives of the oxadiazole ring.

Coupling Reactions: Result in biaryl compounds with extended conjugation.

科学研究应用

Anticancer Activity

Numerous studies have demonstrated the potential of 1,2,4-oxadiazole derivatives as anticancer agents. For instance:

- Mechanism of Action : Compounds with the oxadiazole core have been shown to induce apoptosis in cancer cells. A notable example is the synthesis of 3,5-diaryl-substituted derivatives which act as apoptosis inducers across various cancer cell lines .

-

Case Studies :

- A study synthesized a series of substituted oxadiazoles that exhibited IC50 values ranging from 13.6 to 48.37 µM against multiple cancer cell lines, indicating moderate to high potency .

- Another investigation reported that certain oxadiazole derivatives demonstrated significant cytotoxicity against human colon adenocarcinoma and gastric carcinoma cell lines with IC50 values around 92.4 µM .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HCT-116 | 13.6 |

| 2 | PC-3 | 48.37 |

| 3 | MCF-7 | 0.11 |

Antibacterial and Antifungal Properties

The antibacterial properties of 5-(3-bromophenyl)-1,2,4-oxadiazole derivatives have been explored extensively:

- Activity Against Pathogens : Studies have shown that certain oxadiazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds were found to inhibit bacterial growth with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles is another area of research:

- Mechanism : Some derivatives have been identified as inhibitors of the enzyme lipoxygenase (LOX), which plays a crucial role in inflammatory processes .

- Case Study : In vitro assays demonstrated that several synthesized compounds inhibited LOX with IC50 values ranging from 18.78 to 27.86 µg/ml .

Antiparasitic Activity

The antiparasitic properties of oxadiazoles have gained attention due to their effectiveness against protozoan parasites:

- Research Findings : A study highlighted that certain oxadiazole derivatives exhibited activity against Trypanosoma cruzi and Leishmania species with EC50 values as low as 2.9 µM for T. cruzi amastigotes .

| Compound | Parasite | EC50 (µM) |

|---|---|---|

| A | T. cruzi | 2.9 |

| B | L. donovani | 5.7 |

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances efficiency and yield . Structural modifications such as the introduction of different substituents can significantly influence biological activity.

作用机制

The mechanism of action of 5-(3-Bromophenyl)-1,2,4-oxadiazole depends on its specific application:

Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.

Electronic Properties: In materials science, the oxadiazole ring contributes to the compound’s electron-transporting capabilities, making it suitable for use in electronic devices.

相似化合物的比较

5-(4-Bromophenyl)-1,2,4-oxadiazole: Similar structure but with the bromine atom in the para position, which can influence its reactivity and properties.

5-(3-Chlorophenyl)-1,2,4-oxadiazole:

5-(3-Methylphenyl)-1,2,4-oxadiazole: Features a methyl group, which can alter its steric and electronic properties.

Uniqueness: 5-(3-Bromophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.

生物活性

5-(3-Bromophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and molecular interactions, supported by data tables and relevant case studies.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and more. The presence of various substituents on the oxadiazole ring can significantly influence their biological properties.

Anticancer Activity

Mechanism of Action:

this compound exhibits potent anticancer activity through multiple mechanisms:

- Inhibition of Key Enzymes: It targets enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Induction of Apoptosis: Studies have shown that compounds in this class can induce apoptosis in cancer cells by activating specific pathways .

Case Study:

A recent study evaluated the anticancer effects of various 1,2,4-oxadiazole derivatives against human cancer cell lines. The compound this compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

Enzyme Inhibition

5-Lipoxygenase Inhibition:

The compound has been evaluated for its inhibitory effects on the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The IC50 values for various substituted oxadiazoles indicate that brominated derivatives exhibit enhanced inhibitory activity. For instance:

- IC50 Values: Compounds with bromine substitution showed IC50 values ranging from 20.48 to 23.51 μg/ml .

Molecular Docking Studies

Molecular docking studies provide insight into how this compound interacts with its biological targets. The compound was docked into the active site of 5-LOX, revealing strong hydrogen bond interactions with critical amino acids such as His368 and Asn555. The binding affinity was calculated to be -9.1 Kcal/mol, indicating a strong interaction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Bromine Substitution: The presence of bromine at the 3-position enhances lipophilicity and bioactivity.

- Oxadiazole Ring: The oxadiazole moiety is crucial for its bioactivity due to its ability to form strong interactions with target proteins .

Data Tables

| Compound | IC50 (μg/ml) | Target | Biological Activity |

|---|---|---|---|

| This compound | 20.48 - 23.51 | 5-Lipoxygenase | Anti-inflammatory |

| Various Substituted Oxadiazoles | 18.78 - >100 | Cancer Cell Lines | Anticancer |

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-(3-bromophenyl)-1,2,4-oxadiazole derivatives, and how can reaction efficiency be optimized?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions. For example, amidoximes react with aldehydes to form oxadiazolines, which are oxidized to 1,2,4-oxadiazoles using stoichiometric oxidizers . Advanced methods include the Staudinger/aza-Wittig reaction for bis-oxadiazole derivatives, achieving yields of 51–65% with characterization via IR, NMR, and HRMS . Microreactor-based multistep synthesis improves efficiency, enabling rapid purification via HPLC for high-purity compounds (e.g., 148–153°C melting points) .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Detects C=N and C=C stretching vibrations (e.g., 1595–1471 cm⁻¹) .

- NMR : Confirms aryl substitution patterns via H and C chemical shifts .

- HRMS : Validates molecular formulas (e.g., CHBrFNO for trifluoromethyl derivatives) .

- Computational tools : Multiwfn analyzes electron density topology and electrostatic potential for reactivity predictions .

Q. How does the 3-bromophenyl substituent influence the electronic and steric properties of the 1,2,4-oxadiazole core?

The bromine atom increases electron-withdrawing effects, enhancing electrophilicity at the oxadiazole ring. This substitution stabilizes charge distribution, as shown by dipole moment comparisons between 1,2,4- and 1,3,4-oxadiazoles . Steric effects from the bulky bromophenyl group may hinder π-stacking interactions, as observed in crystallographic studies of analogous compounds .

Advanced Research Questions

Q. How can contradictions in structure-activity relationships (SAR) for 1,2,4-oxadiazole derivatives be resolved?

Discrepancies often arise from regioisomeric effects. For example, 1,3,4-oxadiazoles exhibit lower lipophilicity (log D ≈ 1.5) and improved metabolic stability compared to 1,2,4-oxadiazoles . To resolve SAR conflicts:

- Perform density functional theory (DFT) to map electrostatic potential surfaces .

- Use molecular docking to assess binding modes (e.g., GSK-3β inhibition with ΔG = −19.10 kcal/mol for lead compounds) .

- Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling.

Q. What experimental strategies optimize the thermal stability of this compound in energetic materials?

Thermal stability is enhanced by:

- Co-crystallization : Incorporating water molecules (e.g., 5-1·5HO in DSC studies) .

- Substituent tuning : Trifluoromethyl groups increase thermal decomposition thresholds (T > 250°C) .

- Salt formation : Ionic derivatives (e.g., pyridinium salts) improve melt stability .

Q. How can this compound be leveraged in dual-target drug discovery (e.g., FXR/PXR modulation)?

Dual modulators are designed via:

- Scaffold hybridization : Combining oxadiazole with triazole or piperidine moieties (e.g., compound 7i with IC = 9.1 μM for kinase inhibition) .

- Pharmacophore modeling : Prioritize derivatives with balanced log P (2.5–3.5) and polar surface area (60–80 Ų) for membrane permeability .

- In vitro profiling : Test against nuclear receptors (e.g., FXR antagonism/PXR agonism) using luciferase reporter assays .

Methodological Notes

属性

IUPAC Name |

5-(3-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBYWEHHRSDQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。